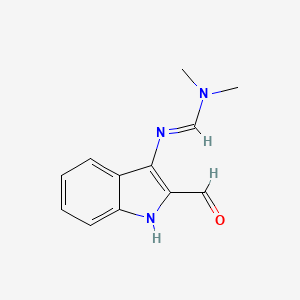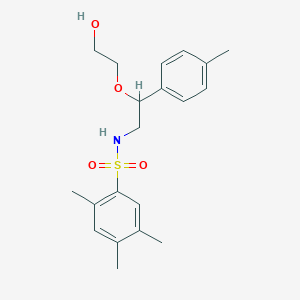
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, commonly referred to as FIDIA, is a chemical compound that has gained significant attention in the field of scientific research. FIDIA is a synthetic compound that has been synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of FIDIA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that FIDIA induces apoptosis, or programmed cell death, in cancer cells. Additionally, FIDIA has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FIDIA has been found to have numerous biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, FIDIA has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FIDIA has also been found to have anti-bacterial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FIDIA is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, FIDIA has been shown to have a relatively low toxicity profile, making it a safer alternative to some other anti-cancer drugs. However, one limitation of FIDIA is its synthetic nature, which can make it more difficult and expensive to produce than natural compounds.
Direcciones Futuras
There are numerous future directions for research on FIDIA. One area of focus could be the development of new cancer therapies based on FIDIA. Additionally, further research could be conducted to fully understand the mechanism of action of FIDIA and to identify potential new targets for its use. Finally, research could be conducted to optimize the synthesis of FIDIA and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
FIDIA can be synthesized through a variety of methods, including the reaction of indole-3-carboxaldehyde with N,N-dimethylformamide dimethyl acetal. This reaction is typically carried out in the presence of a catalyst such as trifluoroacetic acid or p-toluenesulfonic acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure FIDIA.
Aplicaciones Científicas De Investigación
FIDIA has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. FIDIA has been found to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, FIDIA has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)8-13-12-9-5-3-4-6-10(9)14-11(12)7-16/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFADAWUBWXUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)
![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)





![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

